Cas no 143282-42-2 ((R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt)

(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt is a chiral, non-proteinogenic amino acid derivative with applications in organic synthesis and pharmaceutical research. Its hydrochloride salt form enhances stability and solubility, facilitating handling in aqueous systems. The compound’s stereospecific (R)-configuration makes it valuable for asymmetric synthesis and the preparation of enantiomerically pure intermediates. Its structural features, including the carboxyl and amino functional groups, enable its use in peptide modification and ligand design. The high purity and well-defined chirality of this compound ensure reproducibility in research applications, particularly in studies involving enzyme inhibitors or receptor-targeted drug development. Suitable for controlled reactions, it is commonly employed in academic and industrial settings.
(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt structure
143282-42-2 structure
Product Name:(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt
CAS No:143282-42-2
MF:C5H10ClNO4
MW:183.590200901031
CID:108274
PubChem ID:25177956
Update Time:2025-10-29

(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt Chemical and Physical Properties

Names and Identifiers

    • D-Aspartic acid,2-methyl-, hydrochloride (1:1)
    • (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt
    • (-)-2-Methyl-D-aspartic Acid Hydrochloride
    • (R)-(-)-2-AMINO-2-METHYLBUTANEDIOIC ACID,( E.E.)
    • (R)-a-Methylaspartic Acid Hydrochloride
    • (R)-a-Methyl-D-aspartic Acid Hydrochlorid
    • (R)-a-Methyl-D-aspartic Acid Hydrochloride
    • (R)-methylasparic acid hydrochloride
    • J-007787
    • (2R)-2-AMINO-2-METHYLBUTANEDIOIC ACID HYDROCHLORIDE
    • (R)-2-Amino-2-methylsuccinic acid hydrochloride
    • 143282-42-2
    • (2R)-2-amino-2-methylbutanedioic acid;hydrochloride
    • Inchi: 1S/C5H9NO4.ClH/c1-5(6,4(9)10)2-3(7)8;/h2,6H2,1H3,(H,7,8)(H,9,10);1H/t5-;/m1./s1
    • InChI Key: HZBBMHAVUNSUND-NUBCRITNSA-N
    • SMILES: Cl.OC([C@@](C)(CC(=O)O)N)=O

Computed Properties

  • Exact Mass: 183.03000
  • Monoisotopic Mass: 183.0298355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Melting Point: 183-186°C (dec.)
  • Boiling Point: 259.2 °C at 760 mmHg
  • Flash Point: 110.6 °C
  • PSA: 100.62000
  • LogP: 0.76540

(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt Pricemore >>

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(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt Production Method

Additional information on (R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt

(R)-(-)-2-Amino-2-methylbutanedioic Acid Hydrochloride Salt and Its Significance in Modern Chemical Biology

CAS no. 143282-42-2 corresponds to the hydrochloride salt of (R)-(-)-2-amino-2-methylbutanedioic acid, a compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This enantiomerically pure compound, characterized by its specific stereochemistry, plays a pivotal role in the synthesis of chiral drugs and the development of novel therapeutic agents. The unique structural properties of this molecule make it an invaluable tool for researchers exploring the intricacies of enantioselective synthesis and pharmacological activity.

The< strong> (R)-(-)-2-amino-2-methylbutanedioic acid hydrochloride salt is a derivative of α-amino acid, which is a fundamental building block in protein biosynthesis. Its chiral center imparts distinct chemical and biological properties, making it particularly useful in the design of enantiomerically pure drugs that exhibit enhanced efficacy and reduced side effects. In recent years, there has been a growing emphasis on the development of such drugs, as they often demonstrate superior pharmacokinetic profiles compared to their racemic counterparts.

One of the most compelling aspects of this compound is its application in the field of asymmetric synthesis. The< strong> CAS no. 143282-42-2 referenced compound serves as a crucial intermediate in the production of various chiral auxiliaries and ligands used in transition metal-catalyzed reactions. These reactions are essential for constructing complex molecular architectures, which are often required in the synthesis of biologically active molecules. The ability to selectively produce one enantiomer over another is a cornerstone of modern drug discovery, and this compound exemplifies the importance of enantioselective chemistry.

In addition to its role in synthetic chemistry, (R)-(-)-2-amino-2-methylbutanedioic acid hydrochloride has shown promise in therapeutic applications. Research indicates that this compound may have potential uses in treating neurological disorders, where enantiopure compounds can interact with biological targets in a more predictable manner. The stereochemical specificity of this molecule allows for targeted interactions with receptors and enzymes, which can lead to improved therapeutic outcomes. Furthermore, its structural similarity to naturally occurring amino acids suggests that it may be well-tolerated by biological systems, reducing the likelihood of adverse reactions.

The< strong> hydrochloride salt form of (R)-(-)-2-amino-2-methylbutanedioic acid enhances its solubility and stability, making it more suitable for various applications in pharmaceutical formulations. This form is particularly advantageous for drug delivery systems, where solubility and stability are critical factors influencing bioavailability and efficacy. The compound's ability to be easily dissolved in aqueous solutions also facilitates its use in high-throughput screening assays, where rapid dissolution is often required for efficient testing.

Recent advancements in computational chemistry have further highlighted the importance of (R)-(-)-2-amino-2-methylbutanedioic acid hydrochloride in drug design. Molecular modeling studies have demonstrated that this compound can act as a scaffold for designing novel enzyme inhibitors. By leveraging its chiral properties, researchers can develop molecules that selectively bind to specific enzymatic targets, thereby modulating biological pathways relevant to various diseases. These computational approaches are complemented by experimental investigations, which validate the theoretical predictions and provide insights into the mechanistic aspects of drug action.

The< strong> CAS no. 143282-42-2 referenced compound is also being explored in the context of green chemistry initiatives. The demand for sustainable synthetic methods has led to an increased interest in biocatalysis and enzymatic transformations. This compound serves as a versatile building block that can be incorporated into environmentally friendly synthetic routes, reducing the reliance on harsh chemical conditions and minimizing waste generation. Such efforts align with global trends toward more sustainable pharmaceutical manufacturing processes.

In conclusion, (R)-(-)-2-amino-2-methylbutanedioic acid hydrochloride represents a significant advancement in chemical biology and pharmaceutical research. Its unique stereochemical properties make it an indispensable tool for enantioselective synthesis and drug development. The growing body of research underscores its potential applications across multiple therapeutic areas, highlighting its importance as a key intermediate in modern medicinal chemistry. As scientific understanding continues to evolve, compounds like this will undoubtedly play an increasingly vital role in shaping the future of healthcare.

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